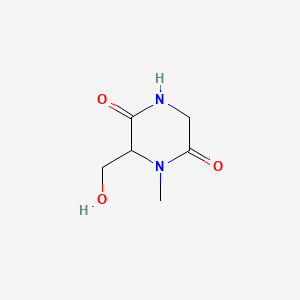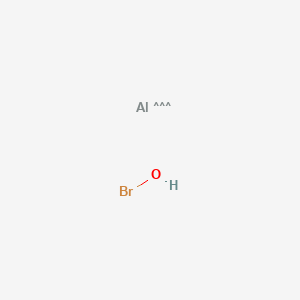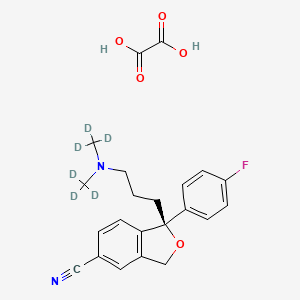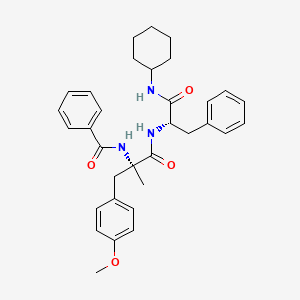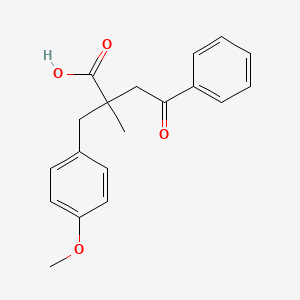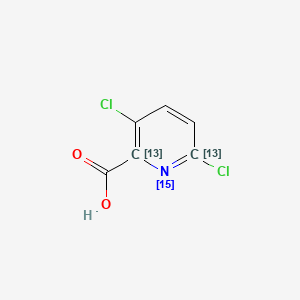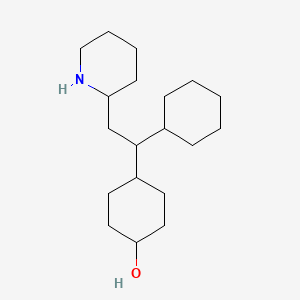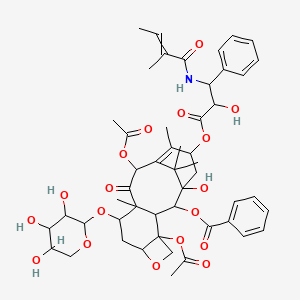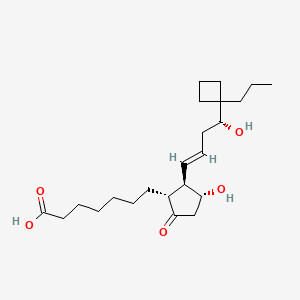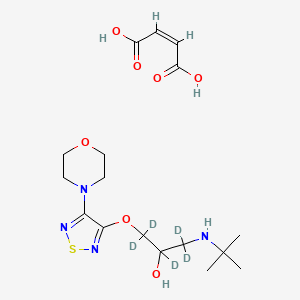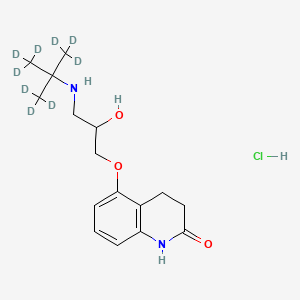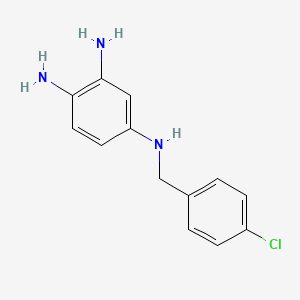
9-Carboxy-10-methylacridinium Trifluoromethanesulfonic Acid Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Carboxy-10-methylacridinium trifluoromethanesulfonic acid salt is a derivative of acridine, a heterocyclic organic compound. This compound is known for its chemiluminogenic properties, making it valuable in various scientific and industrial applications . The presence of the carboxyl group and the trifluoromethanesulfonic acid salt enhances its stability and reactivity, making it a subject of interest in chemical research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-carboxy-10-methylacridinium trifluoromethanesulfonic acid salt involves the reaction of 9-carboxy-10-methylacridinium chloride with trifluoromethanesulfonic acid . The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. The process involves:
- Dissolving 9-carboxy-10-methylacridinium chloride in an appropriate solvent.
- Adding trifluoromethanesulfonic acid to the solution.
- Stirring the mixture at a specific temperature and time to allow the reaction to proceed.
- Isolating the product through crystallization or other purification methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems are employed to maintain consistent quality and high yield .
化学反应分析
Types of Reactions
9-Carboxy-10-methylacridinium trifluoromethanesulfonic acid salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the acridinium ring or the carboxyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of acridone derivatives, while reduction can yield acridine derivatives with modified functional groups .
科学研究应用
9-Carboxy-10-methylacridinium trifluoromethanesulfonic acid salt has a wide range of applications in scientific research:
作用机制
The mechanism of action of 9-carboxy-10-methylacridinium trifluoromethanesulfonic acid salt involves its ability to emit light upon chemical reaction. This chemiluminescence is a result of the excitation of electrons in the acridinium ring, followed by the release of energy as light when the electrons return to their ground state . The molecular targets and pathways involved in this process are primarily related to the interaction of the compound with specific reagents that trigger the luminescent reaction .
相似化合物的比较
Similar Compounds
9-Carboxy-10-methylacridinium chloride: Similar in structure but differs in the counter ion, affecting its solubility and reactivity.
Acridine orange: Another acridine derivative used in biological staining and fluorescence microscopy.
Acridone: A structurally related compound with different chemical properties and applications.
Uniqueness
9-Carboxy-10-methylacridinium trifluoromethanesulfonic acid salt is unique due to its enhanced stability and chemiluminescent properties compared to other acridine derivatives. The presence of the trifluoromethanesulfonic acid salt contributes to its distinct reactivity and solubility, making it particularly useful in specific scientific and industrial applications .
属性
IUPAC Name |
10-methylacridin-10-ium-9-carboxylic acid;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2.CHF3O3S/c1-16-12-8-4-2-6-10(12)14(15(17)18)11-7-3-5-9-13(11)16;2-1(3,4)8(5,6)7/h2-9H,1H3;(H,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEHDFCQWQWSOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)O.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
